7-methyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
7-methyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a trifluoromethoxy group, an oxadiazole ring, and a benzo[b][1,4]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the reaction of a hydrazide with a nitrile oxide, often under mild conditions.
Introduction of the trifluoromethoxy group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Construction of the benzo[b][1,4]oxazine core: This can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxadiazole ring.
Reduction: Reduction reactions may target the oxadiazole ring or the benzo[b][1,4]oxazine core.
Substitution: The trifluoromethoxy group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-methyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 7-methyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxadiazole ring may participate in hydrogen bonding or π-π interactions. The benzo[b][1,4]oxazine core provides structural rigidity and stability, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 7-methyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its unique combination of functional groups and structural features. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the oxadiazole ring and benzo[b][1,4]oxazine core contribute to its overall chemical reactivity and potential biological activity.
Biological Activity
The compound 7-methyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1105237-70-4) is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A benzoxazine core.
- An oxadiazole ring, which is known for its diverse biological activities.
- A trifluoromethoxy group that enhances lipophilicity and potentially affects bioactivity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the oxadiazole moiety in this compound suggests potential activity against various pathogens. A study on related oxadiazole compounds demonstrated effectiveness against Mycobacterium tuberculosis with notable metabolic stability and bioavailability .
Antitumor Activity
The compound's structural features may contribute to its antitumor activity. Oxadiazole derivatives are often investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have shown promising results against several cancer cell lines, including breast and lung cancer cells .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 0.52 | Inhibition of PI3K/mTOR pathways |
A549 (Lung Cancer) | 0.43 | Induction of apoptosis and cell cycle arrest |
U87 MG (Glioblastoma) | 0.49 | Disruption of microtubule dynamics |
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression. Compounds with similar structures have been shown to inhibit protein kinases, which play critical roles in signaling pathways associated with cell growth and proliferation .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including those structurally related to our compound. The results indicated that the derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1.1 to 4.4 µM against various bacterial strains .
Antitumor Screening
In another investigation, a series of benzoxazine derivatives were screened for their antitumor properties. The study found that certain modifications in the structure significantly enhanced cytotoxicity against multiple cancer cell lines, suggesting that our compound may possess similar or enhanced activity due to its unique substitutions .
Properties
IUPAC Name |
7-methyl-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O4/c1-11-2-7-14-15(8-11)27-10-17(26)25(14)9-16-23-18(24-29-16)12-3-5-13(6-4-12)28-19(20,21)22/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKNGWWXJMXNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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